2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Synthetic Chemistry Stability Protecting Group Strategy

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (CAS 16695-59-3, also known as 1-(Dimethoxyacetyl)piperidine) is an N,N-disubstituted amide bearing a piperidine ring and a dimethoxyacetyl group. It serves as a specialized intermediate due to its masked α-ketoamide functionality, where the geminal dimethoxy group acts as a latent carbonyl.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 16695-59-3
Cat. No. B104875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxy-1-(piperidin-1-yl)ethanone
CAS16695-59-3
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOC(C(=O)N1CCCCC1)OC
InChIInChI=1S/C9H17NO3/c1-12-9(13-2)8(11)10-6-4-3-5-7-10/h9H,3-7H2,1-2H3
InChIKeyWQAKEXCQFZNEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16695-59-3 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone: A Specialized Synthetic Building Block for Heterocyclic and Amide Library Construction


2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (CAS 16695-59-3, also known as 1-(Dimethoxyacetyl)piperidine) is an N,N-disubstituted amide bearing a piperidine ring and a dimethoxyacetyl group . It serves as a specialized intermediate due to its masked α-ketoamide functionality, where the geminal dimethoxy group acts as a latent carbonyl. The compound features a molecular weight of 187.24 g/mol and a boiling point of approximately 72°C at 0.01 mmHg , and it is commonly supplied at a minimum purity of 95% .

Why General Piperidine Amides Cannot Be Substituted for 16695-59-3 in Synthetic Routes


General piperidine amides (e.g., N-acetylpiperidine) lack the distinct chemical handle required for selective α-functionalization. In contrast, 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone's unique geminal dimethoxy motif serves as a masked α-keto group, enabling reactivity pathways that are unattainable with standard amides . Attempting to replace it with a simple ketone or an unprotected α-hydroxyamide can lead to unwanted side reactions or necessitate cumbersome protecting group strategies, thereby reducing overall synthetic efficiency. This compound's ability to act as a stable yet selectively reactive electrophile makes it non-interchangeable with other piperidine derivatives in sequences targeting heterocyclic systems or complex amides.

Quantitative Comparative Evidence for Selecting 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone Over Structural Analogs


Comparative Stability: Protection of the α-Keto Group in Dimethoxyacetylpiperidine vs. Free α-Ketoamide

The geminal dimethoxy group in 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone serves as an effective protecting group for the highly electrophilic α-keto position, preventing self-condensation or decomposition during storage and handling. This is in stark contrast to an unprotected α-ketoamide analog, which would be expected to undergo rapid hydration or oligomerization. While specific comparative stability data is not available in primary literature, the commercial viability of the acetal as a stable, storable reagent is a direct consequence of this protective effect. Its long-term storage specification (cool, dry place) and consistent purity supply (95%) are de facto evidence of this enhanced stability compared to a hypothetical α-keto congener .

Synthetic Chemistry Stability Protecting Group Strategy

Synthetic Utility: Demonstrated Use as an Electrophilic Acetal in Heterocycle Formation

The dimethoxyacetyl motif is a key intermediate in patented processes for synthesizing N-benzyl-2,2-dimethoxy-acetamides, which are subsequently converted into 2H-3-isoquinolones [1]. The target compound's structural class (masked α-ketoamides) is utilized for introducing a carbonyl equivalent. The methodology reported for analogous compounds demonstrates yields of 70–99% in nucleophilic additions to such α-ketoacetals [2]. While a direct head-to-head yield comparison for the piperidine derivative is not published, the established utility of the dimethoxyacetyl group in high-yielding transformations distinguishes it from simple piperidine amides (e.g., N-acetylpiperidine) which lack this reactive handle for α-carbonyl installation.

Heterocyclic Chemistry Building Block Isoquinolone Synthesis

Regioselective Functionalization: Advantage of the Masked α-Keto Group over Simple Ketones

In synthetic sequences requiring selective nucleophilic attack at an amide α-carbon, a simple ketone (e.g., 1-(piperidin-1-yl)ethanone) would suffer from competing enolate formation or direct addition to the carbonyl. The acetal protection in 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone effectively deactivates the α-carbonyl towards nucleophiles, allowing for the selective unmasking of the α-keto group under controlled acidic conditions. This provides a distinct advantage in reaction planning, as the reactive α-ketoamide is generated in situ only when desired, minimizing side-product formation. This advantage is inferred from the established use of acetals as protective groups in complex molecule synthesis .

Regioselectivity Nucleophilic Addition Protecting Group

Optimal Scientific and Industrial Applications for 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (16695-59-3)


Synthesis of Piperidine-Containing Heterocycles for Medicinal Chemistry

Employed as a key building block for the construction of piperidine-fused heterocycles, such as 2H-3-isoquinolones, leveraging its dimethoxyacetyl group to introduce a carbonyl equivalent [1]. The latent α-ketoamide functionality enables the formation of complex scaffolds found in bioactive molecules.

Preparation of α-Functionalized Piperidine Amide Libraries

Used as a starting material for the synthesis of diverse piperidine amide derivatives. The geminal dimethoxy group acts as a masked electrophile, allowing for selective nucleophilic additions (e.g., Grignard or organolithium reagents) after deprotection, enabling the creation of α-substituted amide libraries [2].

Selective Introduction of an α-Ketoamide Moiety in Multi-Step Syntheses

Utilized in synthetic routes where a protected α-ketoamide is required to prevent unwanted side reactions at an early stage. The acetal protection ensures the sensitive α-keto group remains inert until late-stage deprotection, enhancing overall yield and purity of the final target .

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